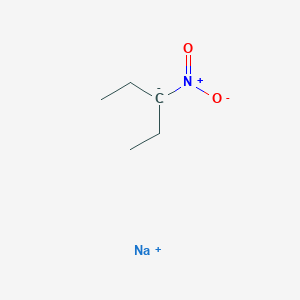
Barium chloride, dihydrate
Descripción general
Descripción
Barium chloride dihydrate (BaCl2·2H2O) is a water-soluble salt of barium . It is a white solid that is hygroscopic, meaning it attracts water from the air . It is mainly used in the purification of brine solution in caustic chlorine plants, as a reagent in the test for sulfate ion in chemical labs, and as a cleansing agent in the production of other barium chemicals and lubricating oil additives .
Synthesis Analysis
Barium chloride dihydrate can be synthesized by the neutralization of barium hydroxide with HCl in water . The product crystallizes as the dihydrate BaCl2·2H2O. If heated, dehydration to anhydrous BaCl2 occurs .Chemical Reactions Analysis
Barium chloride dihydrate can undergo several chemical reactions. For example, when heated, it dehydrates to form anhydrous Barium chloride . It can also react with silver oxide (Ag2O) and carbon dioxide (CO2) to form other compounds .Physical And Chemical Properties Analysis
Barium chloride dihydrate is a white solid that is water-soluble . At a temperature of 20°C, the solubility of barium chloride in water is roughly equal to 358 grams per litre . It is also soluble in methanol, but not soluble in ethanol . The compound has a molar mass of 244.28 g/mol .Aplicaciones Científicas De Investigación
Precipitation of Soluble Sulfates
Barium chloride dihydrate is often used as a chemical reagent to precipitate soluble sulfates . This is a common practice in laboratories when testing for the presence of sulfate ions.
Purification of Seawater
It is also used in the purification of seawater solutions . The barium chloride reacts with any sulfate ions present in the seawater, forming insoluble barium sulfate which can then be removed.
Heat-Treating Baths
In industrial settings, barium chloride dihydrate is used in heat-treating baths . It helps in the hardening of steel and other metals.
Wastewater Treatment
Barium chloride dihydrate plays a significant role in wastewater treatment . It helps in the removal of sulfate ions from the wastewater before it is discharged.
Production of PVC Stabilizers
In the plastics industry, it is used in the production of PVC stabilizers . These stabilizers help to prevent the degradation of PVC when it is exposed to heat or light.
Oil Lubricants
Barium chloride dihydrate is used in the production of oil lubricants . It acts as a thickening agent, improving the viscosity of the lubricants.
Fireworks Materials
It is used in the production of fireworks materials . Barium chloride dihydrate provides the green color in fireworks.
Manufacture of Other Barium Salts
Lastly, barium chloride dihydrate is used in the manufacture of other barium salts . These salts have a wide range of applications in various industries.
Mecanismo De Acción
Target of Action
Barium chloride, dihydrate, is an inorganic compound composed of one barium ion (Ba2+) and two chloride ions (Cl-) in a 1:2 ratio . It is known to act as a potassium ion channel blocker . This means that it can interfere with the normal functioning of potassium channels, which play a crucial role in maintaining the electrical potential across cell membranes and in regulating neuronal excitability .
Mode of Action
Barium chloride interacts with its targets, the potassium ion channels, by binding to them and blocking their activity . This blockage prevents the normal flow of potassium ions through the channels, which can disrupt the electrical potential across cell membranes and alter neuronal excitability .
Biochemical Pathways
It is known that the disruption of potassium ion channels can have wide-ranging effects on various cellular processes, including cell signaling, muscle contraction, and the regulation of heart rate .
Pharmacokinetics
Barium chloride, dihydrate, is a water-soluble compound , which means it can be readily absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of barium chloride’s action are largely due to its ability to block potassium ion channels . This can lead to changes in cell signaling, muscle contraction, and heart rate regulation . It should be noted that barium chloride is considered highly toxic , and exposure to this compound can cause irritation of the eyes, mucous membrane, and skin . Ingestion or inhalation of barium chloride can also prove fatal .
Action Environment
The action, efficacy, and stability of barium chloride can be influenced by various environmental factors. For example, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments.
Safety and Hazards
Barium chloride dihydrate is considered hazardous. It is toxic if swallowed, harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of ingestion or inhalation, immediate medical attention is required .
Direcciones Futuras
Barium chloride dihydrate is used in various industries, including the manufacturing of rubber, oil refining, and papermaking . It is also used in the hardening of steel and to purify brine solution . Future applications may include the preparation of composites to absorb ammonia and to increase the crystallinity of polymers .
Propiedades
IUPAC Name |
barium(2+);dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHCIQQGOQTFAE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-37-2 (Parent) | |
| Record name | Barium chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium chloride, dihydrate | |
CAS RN |
10326-27-9 | |
| Record name | Barium chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















